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molecular formula C10H11NO2S B1660066 1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene CAS No. 713-78-0

1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene

Cat. No. B1660066
M. Wt: 209.27 g/mol
InChI Key: MQKAYCNNJFDVDE-UHFFFAOYSA-N
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Patent
US08017608B2

Procedure details

A stirred solution of 4-methylsulfanyl-benzaldehyde (5.0 g, 28.8 mmol) and ammonium acetate (0.666 g, 8.6 mmol) in nitroethane (17 ml, 236 mmol) is heated at reflux for 5 hours. The solvent is removed and the residue is dissolved in CHCl3 (100 ml) and washed with water (100 ml) followed by brine (100 ml). After drying (MgSO4) the solvent is removed to give the title compound as a yellow solid which is used crude in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.666 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
17 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+].[N+:16]([CH2:19][CH3:20])([O-:18])=[O:17]>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:19]([N+:16]([O-:18])=[O:17])[CH3:20])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Name
Quantity
0.666 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
17 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CHCl3 (100 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the solvent
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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